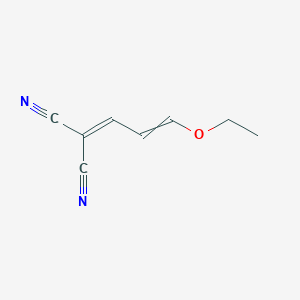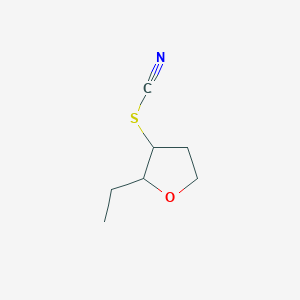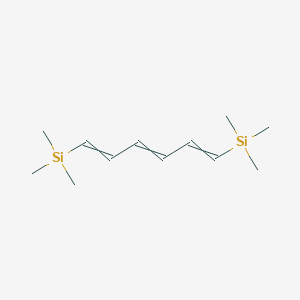![molecular formula C23H23NO3 B14262069 2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol CAS No. 133883-45-1](/img/structure/B14262069.png)
2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol is a complex organic compound characterized by its unique structure, which includes a chrysenyl group, an amino group, and a propane-1,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol typically involves multiple steps, starting with the preparation of the chrysenyl derivative. The key steps include:
Formation of the Chrysenyl Derivative: The chrysenyl group is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Attachment of the Amino Group: The amino group is introduced via nucleophilic substitution, where the chrysenyl derivative reacts with an appropriate amine.
Formation of the Propane-1,3-diol Backbone: The final step involves the reaction of the intermediate with a diol, such as propane-1,3-diol, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: This compound shares a similar backbone but lacks the chrysenyl group.
1,3-Propanediol: A simpler diol without the amino and chrysenyl groups.
Chrysenyl Derivatives: Compounds containing the chrysenyl group but with different substituents.
Uniqueness
2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol is unique due to the presence of both the chrysenyl group and the propane-1,3-diol backbone, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
133883-45-1 |
|---|---|
Molekularformel |
C23H23NO3 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-[(1-hydroxychrysen-6-yl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C23H23NO3/c1-23(13-25,14-26)24-12-15-11-21-18-7-4-8-22(27)20(18)10-9-19(21)17-6-3-2-5-16(15)17/h2-11,24-27H,12-14H2,1H3 |
InChI-Schlüssel |
NRFWXPSIYZJNAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)NCC1=CC2=C(C=CC3=C2C=CC=C3O)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)

![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)





![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)

![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
